(S)-amino-pyridin-3-yl-aceticacid
Description
(S)-Amino-pyridin-3-yl-acetic acid (CAS 59966-29-9) is a chiral pyridine derivative featuring an acetic acid moiety and an amino group attached to the pyridine ring at position 2. Its molecular formula is C₇H₈N₂O₂, and it is commonly encountered as a hydrochloride salt (as noted in ). Its structure combines the hydrogen-bonding capacity of the amino and carboxylic acid groups with the aromatic heterocyclic properties of pyridine, enabling diverse reactivity and solubility profiles .
Properties
Molecular Formula |
C18H26Mn |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
manganese(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2 |
InChI Key |
FUUKHNRDHFIZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Mn+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Key Structural Features of Comparable Pyridine Derivatives
| Compound Name | Substituents (Position) | Functional Groups | CAS Number | Stereochemistry |
|---|---|---|---|---|
| (S)-Amino-pyridin-3-yl-acetic acid | Amino (3), acetic acid (side chain) | NH₂, COOH | 59966-29-9 | S-configuration |
| (6-Aminopyridin-3-yl)acetic acid | Amino (6), acetic acid (side chain) | NH₂, COOH | 39658-45-2 | Not specified |
| 6-Amino-3-pyridinecarboxylic acid | Amino (6), carboxylic acid (3) | NH₂, COOH | 3167-49-5 | Not specified |
| N-(3-Hydroxypyridin-2-yl)acetamide | Hydroxy (2), acetamide (side chain) | OH, CONH₂ | — | Not specified |
| [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid | Isopropyl-methyl-amino (piperidine), acetic acid | N-alkyl, COOH | 1032684-85-7 | S-configuration |
Key Observations :
Positional Isomerism: The compound (6-Aminopyridin-3-yl)acetic acid (CAS 39658-45-2) differs from the target compound by the position of the amino group (6 vs. 3). This alters electronic effects, with the amino group at position 6 likely reducing the acidity of the pyridine ring compared to position 3 . 6-Amino-3-pyridinecarboxylic acid (CAS 3167-49-5) replaces the acetic acid side chain with a directly attached carboxylic acid group. This increases rigidity and acidity (pKa ~2–3 for pyridinecarboxylic acids vs. ~4–5 for acetic acid derivatives) .
Functional Group Variations: N-(3-Hydroxypyridin-2-yl)acetamide () substitutes the carboxylic acid with an acetamide group, enhancing lipophilicity and reducing hydrogen-bonding capacity. Such derivatives are often explored for improved membrane permeability in drug design . The Parchem series (Evidences 9–11) introduces bulky substituents (e.g., isopropyl-methyl-amino, benzyloxycarbonyl-cyclopropyl-amino) on heterocyclic cores. These modifications improve metabolic stability and target affinity, as seen in kinase inhibitors or protease antagonists .
Stereochemical Specificity: The (S)-configuration in the target compound and Parchem analogs (e.g., CAS 1032684-85-7) is critical for enantioselective interactions, such as binding to chiral receptors or enzymes. For example, (S)-configured amino acids are preferentially incorporated into peptide therapeutics .
Table 2: Inferred Properties Based on Structural Features
| Compound | Solubility (Predicted) | Reactivity | Potential Applications |
|---|---|---|---|
| (S)-Amino-pyridin-3-yl-acetic acid | High (polar groups) | Salt formation, peptide coupling | Pharmaceutical intermediates |
| (6-Aminopyridin-3-yl)acetic acid | Moderate | Chelation, nucleophilic substitution | Agrochemical intermediates |
| 6-Amino-3-pyridinecarboxylic acid | Low (rigid structure) | Metal coordination, esterification | Coordination chemistry |
| Parchem derivatives (e.g., CAS 1032684-85-7) | Variable (bulky groups) | Enzyme inhibition, receptor modulation | Drug discovery (kinase inhibitors) |
Research Findings :
- Hydrochloride Salt Utility : The hydrochloride form of the target compound () enhances stability and solubility, making it preferable for formulation in aqueous systems .
- Metabolic Stability : Cyclopropyl-containing analogs (e.g., ) resist oxidative metabolism, extending half-life in vivo compared to simpler pyridine derivatives .
- Biological Activity : Pyridine-acetic acid hybrids are frequently used in kinase inhibitor design due to their ability to mimic ATP’s adenine moiety. For example, the compound in employs a pyrrolo[3,2-b]pyridin-3-yl acetic acid group for target engagement .
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